1-Methyl-4-piperidone-2,2,6,6-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-piperidone-2,2,6,6-d4 is a deuterium-labeled analog of 1-Methyl-4-piperidone. This compound is characterized by the replacement of hydrogen atoms with deuterium at the 2, 2, 6, and 6 positions. It is commonly used in scientific research due to its unique properties, which include enhanced stability and sensitivity in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-piperidone-2,2,6,6-d4 is typically synthesized using methyl acrylate and methylamine methanol solution as raw materials. The synthesis process generally involves several steps, including addition, cyclization, salt formation, decarboxylation, and dehydrochlorination.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-piperidone-2,2,6,6-d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include malononitrile, electrophiles, and Michael acceptors. The reactions are typically carried out under conditions that favor the formation of spiropiperidine rings and other complex structures .
Major Products Formed
Major products formed from the reactions of this compound include spiropiperidine rings and (3E,5E)-1-Methyl-3,5-bis(phenylmethylene)-4-piperidinone .
Scientific Research Applications
1-Methyl-4-piperidone-2,2,6,6-d4 has a wide range of scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of various complex organic compounds.
Biology: It is employed in studies involving metabolic pathways and enzyme interactions.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-piperidone-2,2,6,6-d4 involves its role as a deuterium-labeled analog of acetylcholine. This labeling allows for the detailed study of acetylcholine’s metabolic pathways. The compound’s unique isotopic labeling enhances its stability, efficiency, and sensitivity in investigative studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Methyl-4-piperidone-2,2,6,6-d4 include:
- 1-Methyl-4-piperidinone
- 2,2,6,6-Tetramethyl-4-piperidone
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and sensitivity in analytical applications. This makes it particularly valuable in scientific research, especially in studies involving metabolic pathways and enzyme interactions.
Properties
IUPAC Name |
2,2,6,6-tetradeuterio-1-methylpiperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3/i4D2,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUPVABNAQUEJW-CQOLUAMGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)CC(N1C)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662116 |
Source
|
Record name | 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189723-14-5 |
Source
|
Record name | 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.